molecular formula C14H25NO3 B2437313 Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate CAS No. 2260937-45-7

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

Cat. No.: B2437313
CAS No.: 2260937-45-7
M. Wt: 255.358
InChI Key: UZWMLQLGZATLRE-UHFFFAOYSA-N
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Description

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group at the 3-position and a formyl group at the same position on the pyrrolidine ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylpyrrolidine-1-carboxylate with tert-butyl groups under specific conditions. One common method involves the use of potassium carbonate and dimethyl(1-diazo-2-oxopropyl)phosphonate in methanol at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: The major product is tert-butyl 3-tert-butyl-3-carboxylpyrrolidine-1-carboxylate.

    Reduction: The major product is tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate.

    Substitution: The products vary based on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups at the 3-position, which significantly influences its chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWMLQLGZATLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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